molecular formula C18H20N4O3 B3013699 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea CAS No. 891099-58-4

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea

Cat. No. B3013699
CAS RN: 891099-58-4
M. Wt: 340.383
InChI Key: HCHMCIGCKHXVIE-UHFFFAOYSA-N
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Description

The compound "1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. The compound is related to various synthesized urea derivatives that have been evaluated for their biological activities, particularly as anticancer agents and kinase inhibitors .

Synthesis Analysis

The synthesis of related compounds involves the design and combination of aryl and pyridyl fragments. For instance, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized using computer-aided design, which led to the discovery of new anticancer agents . Similarly, the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives was carried out through a structure-based design, resulting in compounds with potent activity against chronic myeloid leukemia .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was determined by FT-IR, 1H-NMR, and mass spectrometry . Computational quantum chemical studies, such as DFT with B3LYP exchange-correlation functional and 6-311++G(d, p) basis sets, were also performed to analyze the molecular structure and stability .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied through their interactions with biological targets. For instance, the binding of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea to B-DNA was investigated, revealing specific interactions with cytosine and a significant binding energy . Additionally, the transformation reaction of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into another thiazolidinone derivative was studied, showing general base, general acid, and hydroxide-ion catalyses .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their stability, chemical potential, and hardness. For example, the compound mentioned in paper has a stabilization relative energy of -740715 kcal/mol, a chemical potential of -3.37 eV, and a chemical hardness of -2.33 eV . The ionization and electron affinity values were also determined. The cytotoxic nature of these compounds was assessed using assays such as MTT, with IC50 values reported for different cancer cell lines .

Scientific Research Applications

Stereoselective Synthesis and Biological Evaluation

  • The compound has been utilized in the stereoselective synthesis of active metabolites of potent kinase inhibitors, showcasing its relevance in the development of targeted cancer therapies. For instance, its synthesis and stereochemical determination were pivotal in identifying active metabolites of the PI3 kinase inhibitor PKI-179, illustrating the compound's utility in medicinal chemistry and drug development (Chen et al., 2010).

Anticancer Agents

  • A series of derivatives have been designed and synthesized for evaluation of their antiproliferative activity against various cancer cell lines, including A549, HCT-116, and PC-3. These studies highlight the compound's potential as a scaffold for developing new anticancer agents, demonstrating significant inhibitory effects on cancer cell proliferation (Feng et al., 2020).

Enzyme Inhibition and Antimicrobial Activity

  • Research into the compound's derivatives has explored their enzyme inhibition capabilities and antimicrobial activities, offering insights into its utility across a spectrum of biochemical applications. For example, studies on N-substituted ureas derived from the compound have shown moderate antimicrobial activity, suggesting potential applications in addressing microbial resistance (Reddy et al., 2003).

Molecular Sensing and Supramolecular Chemistry

  • The compound's derivatives have been investigated for their conformational equilibrium and tautomerism, contributing to molecular sensing technologies and supramolecular chemistry. This research opens new possibilities in the design of molecular sensors and devices based on the unique structural and electronic properties of the compound (Kwiatkowski et al., 2019).

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-25-16-7-5-15(6-8-16)22-12-14(10-17(22)23)21-18(24)20-11-13-4-2-3-9-19-13/h2-9,14H,10-12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHMCIGCKHXVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea

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